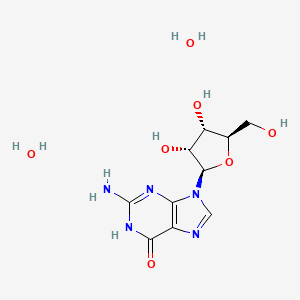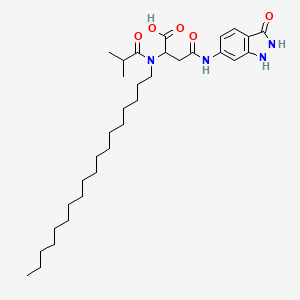
4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a pyrazole core. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate typically involves multi-step organic reactions. The starting materials often include 4-(dimethylamino)benzaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction conditions usually require a base catalyst, such as sodium hydroxide, and an organic solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and reduce the risk of human error. Additionally, industrial-scale synthesis may incorporate advanced purification techniques like chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another precursor used in the synthesis.
4-(Dimethylamino)phenyl)methylene derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, from organic synthesis to potential therapeutic uses.
Propriétés
Numéro CAS |
83783-64-6 |
|---|---|
Formule moléculaire |
C16H21N5O3 |
Poids moléculaire |
331.37 g/mol |
Nom IUPAC |
acetic acid;(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazole-1-carboximidamide |
InChI |
InChI=1S/C14H17N5O.C2H4O2/c1-9-12(13(20)19(17-9)14(15)16)8-10-4-6-11(7-5-10)18(2)3;1-2(3)4/h4-8H,1-3H3,(H3,15,16);1H3,(H,3,4)/b12-8-; |
Clé InChI |
XUISXJNJUZTIPU-JCTPKUEWSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C(=N)N.CC(=O)O |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C(=N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
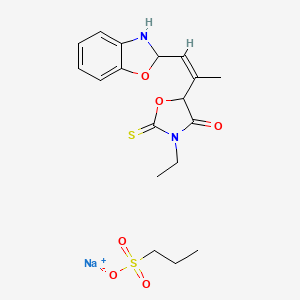
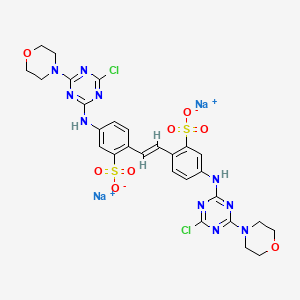

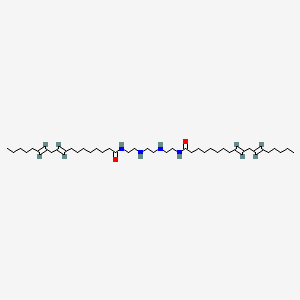
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
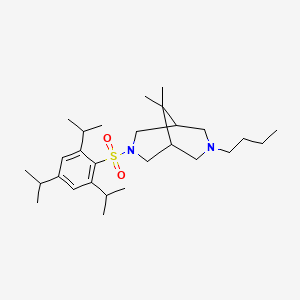
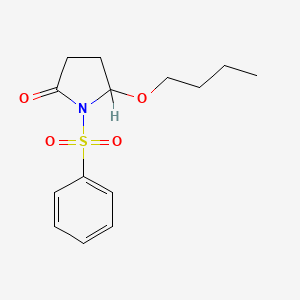
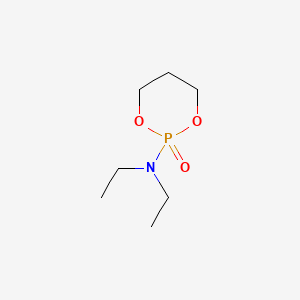
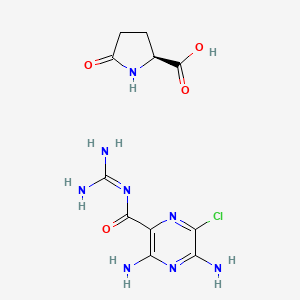
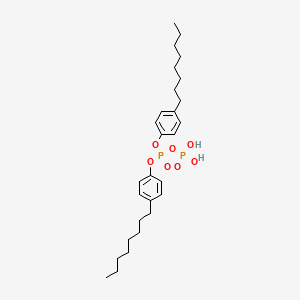
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
